1,2-Dimethylcyclohexane

Descripción general

Descripción

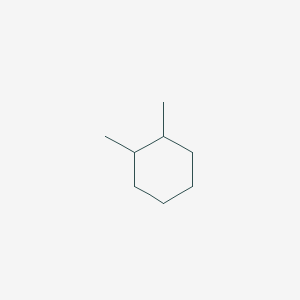

1,2-Dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by methyl groups at the first and second positions. This compound exists in two stereoisomeric forms: cis and trans. The cis isomer has both methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclohexane can be synthesized through various methods, including:

Hydrogenation of Xylenes: One common method involves the hydrogenation of ortho-xylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.

Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent), followed by acidification to yield 1,2-dimethylcyclohexanol, which can then be dehydrated to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of ortho-xylene. This process is favored due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

Substitution: Halogenation reactions can occur, where one or more hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.

Major Products Formed:

Oxidation: 1,2-Dimethylcyclohexanone or this compound carboxylic acid.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H16

- CAS Number : 583-57-3

- IUPAC Name : 1,2-Dimethylcyclohexane

The compound features two methyl groups at the 1 and 2 positions of the cyclohexane ring, influencing its reactivity and stability compared to similar compounds.

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Hydrogenation : The compound can undergo hydrogenation to form saturated derivatives.

- Oxidation : It can be oxidized to produce alcohols or ketones.

- Polymerization : Used in the production of polymers and resins.

Catalysis

Recent studies have highlighted the use of this compound in catalysis:

- Rhodium Nanoparticles : It serves as a precursor for preparing rhodium nanoparticles, which act as recyclable catalysts in various chemical reactions .

Biological Applications

This compound has been investigated for its biological activities:

- Antimicrobial Activity : Studies demonstrate its potential to inhibit the growth of various bacteria and fungi, such as Bacillus subtilis and Candida albicans, through structural modifications that enhance its efficacy.

- Photochemical Activity : The compound exhibits photochemical behavior that may lead to reactive intermediates upon light exposure, suggesting potential applications in photomedicine.

Case Study 1: Biotransformation of Lactones

A study investigated the biotransformation of bicyclic unsaturated lactones derived from this compound. The research focused on the antimicrobial properties of these lactones against several fungal strains:

- Fungal Strains Tested :

- Fusarium species

- Penicillium species

- Cunninghamella japonica

- Pleurotus ostreatus

The results indicated significant antimicrobial activity against pathogens like Aspergillus niger, showcasing the potential for developing new antimicrobial agents based on this compound's derivatives.

Case Study 2: Pyrolytic Chemistry

An analysis of the pyrolytic chemistry of cis-1,2-dimethylcyclohexane revealed insights into its thermal stability and decomposition pathways. The study utilized single-pulse shock tube experiments to understand its behavior under extreme conditions, providing valuable data for applications in materials science .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria (Bacillus subtilis) and fungi (Candida albicans, Aspergillus niger) |

| Photochemical | Undergoes sensitized irradiation leading to reactive intermediates |

| Biotransformation | Structural modifications enhance biological activity through microbial transformation |

Mecanismo De Acción

The mechanism of action of 1,2-dimethylcyclohexane involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

Pathways Involved: It can participate in metabolic pathways, leading to the formation of metabolites that may have biological activity.

Comparación Con Compuestos Similares

1,2-Dimethylcyclohexane can be compared with other similar compounds, such as:

1,1-Dimethylcyclohexane: This compound has both methyl groups on the same carbon atom, leading to different steric and electronic properties.

1,3-Dimethylcyclohexane: The methyl groups are positioned at the first and third carbon atoms, resulting in different conformational preferences.

1,4-Dimethylcyclohexane: The methyl groups are positioned at the first and fourth carbon atoms, leading to unique stereochemical properties.

Uniqueness: this compound is unique due to its cis and trans isomers, which exhibit different physical and chemical properties. The trans isomer is more stable due to the equatorial positioning of both methyl groups, minimizing steric hindrance .

Actividad Biológica

1,2-Dimethylcyclohexane (C8H16) is a cyclic hydrocarbon that has garnered interest in various fields of chemistry and biology due to its structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, conformational analysis, and relevant case studies.

This compound exists in two stereoisomeric forms: cis and trans. The cis isomer has both methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. Notably, the cis isomer is considered a meso compound due to its internal plane of symmetry, rendering it optically inactive despite having two chiral centers .

| Property | Value |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| CAS Registry Number | 583-57-3 |

| Stereoisomers | Cis, Trans |

| Boiling Point | Approximately 99 °C |

Conformational Analysis

The conformational stability of this compound plays a crucial role in its biological activity. The chair conformation minimizes steric strain by positioning larger substituents equatorially. In the cis form, one methyl group occupies an equatorial position while the other occupies an axial position, leading to steric interactions that can influence reactivity and biological interactions .

Energy Considerations

- Cis-1,2-Dimethylcyclohexane : Experiences steric strain due to 1,3-diaxial interactions and gauche interactions between the methyl groups.

- Trans-1,2-Dimethylcyclohexane : The more stable conformation occurs when both methyl groups are equatorial, minimizing steric hindrance.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of several substituted cycloalkanes. It was found that dimethyl-substituted cyclohexanes exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The study suggested that the spatial arrangement of substituents plays a critical role in enhancing biological activity .

Case Study 2: Toxicological Assessment

Research assessing the toxicological profiles of various hydrocarbons indicated that dimethylcyclohexanes could induce cytotoxic effects in certain cell lines. The mechanisms involved may relate to oxidative stress and membrane disruption .

Propiedades

IUPAC Name |

1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJLSYJROEPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858730 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-57-3 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for differentiating cis- and trans-1,2-dimethylcyclohexane?

A2: Yes, 13C NMR spectroscopy can distinguish between cis- and trans-1,2-dimethylcyclohexane. At low temperatures (169 K), the 13C NMR spectrum of trans-1,2-dimethylcyclohexane shows a single peak for the methyl carbons due to the predominance of the trans-diaxial conformation. []

Q3: What is the solubility of this compound in water?

A3: The mole fraction solubility of this compound isomers (89.3 mol % trans and 10.7 mol % cis) in water at 30 °C is (0.80 ± 0.02) × 10-6 for the trans isomer and (1.09 ± 0.01) × 10-6 for the cis isomer. The solubility increases by a factor of approximately 40 when the temperature is raised from 30 °C to 180 °C. []

Q4: How does the aqueous solubility of this compound compare to other C8 nonaromatic hydrocarbons?

A4: Studies on the aqueous solubility of various C8 nonaromatic hydrocarbons, including this compound, revealed that molecular structure significantly impacts their solubility and related thermodynamic functions. []

Q5: Does the conformation of this compound affect its physical properties?

A5: Yes, the cis and trans conformations of this compound exhibit different packing efficiencies, influencing their densities. The cis isomer has a higher density than the trans isomer. []

Q6: Can this compound be used to assess the activity of hydrocracking catalysts?

A6: Yes, the transformation of o-xylene during the hydrocracking of n-heptane, in the presence of this compound, can be used to evaluate the acid and hydrogenating activities of bifunctional hydrocracking catalysts. The formation of dimethylcyclohexanes and trimethylcyclopentanes, through hydrogenation, serves as an indicator of the catalyst's hydrogenating activity. []

Q7: What is the role of this compound in stereoselective alkane oxidation studies?

A7: Cis-1,2-dimethylcyclohexane serves as a model substrate for investigating the stereoselectivity of various catalysts in alkane oxidation reactions. For instance, researchers have studied the use of cobalt π-complexes with meta-chloroperoxybenzoic acid (MCPBA) [], iron bispidine complexes with dioxygen [], and cobalt complexes with isoindole-based ligands and m-CPBA [] for the stereoselective oxidation of cis-1,2-dimethylcyclohexane.

Q8: How does the choice of promoter affect the stereoselectivity of this compound oxidation catalyzed by a heterometallic CoIIIZnII Schiff base complex?

A8: Research indicates that the stereoselectivity of cis-1,2-dimethylcyclohexane hydroxylation, catalyzed by a heterometallic CoIIIZnII Schiff base complex, is significantly influenced by the choice of promoter. While acetic acid leads to a non-stereoselective pathway involving long-lived free carbon radicals, nitric acid promotes a stereoselective pathway without the involvement of such radicals. []

Q9: How does the position of methyl groups on cyclohexane affect its reactivity in hydrogen atom transfer reactions?

A9: The position of methyl groups on cyclohexane plays a crucial role in hydrogen atom transfer (HAT) reactions. Studies with cumyloxyl radical (CumO•) revealed that tertiary equatorial C-H bonds are significantly more reactive than tertiary axial C-H bonds due to strain release in the transition state. []

Q10: How does the stereochemistry of this compound affect its reactivity with dioxiranes and metal-oxo species?

A10: The stereochemistry of this compound significantly influences its reactivity with oxidants like dioxiranes and nonheme metal-oxo species. The observed reactivity patterns mirror those observed with CumO•, highlighting the importance of steric factors in these reactions. []

Q11: Have there been attempts to model the adsorption of this compound in chiral single-walled carbon nanotubes (SWCNTs)?

A11: Yes, atomistic simulations have been employed to investigate the potential of enantiopure SWCNTs as enantiospecific adsorbents for chiral molecules like trans-1,2-dimethylcyclohexane. The simulations revealed strong adsorption of both enantiomers within the nanotubes, but the energy differences between them were negligible, suggesting limited enantiospecificity. []

Q12: Can computational methods predict the conformational preferences of 1,2-dihalocyclohexanes within alleno-acetylenic cages (AACs)?

A12: X-ray co-crystal structures of 1,2-dihalocyclohexanes within enantiopure AACs, combined with theoretical calculations, provided detailed insights into the conformational preferences of these guests within the host cavity. These analyses demonstrated that the host imposes minimal structural changes on the guest, allowing for accurate studies of the elusive axial/diaxial conformers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.